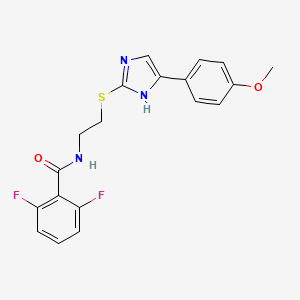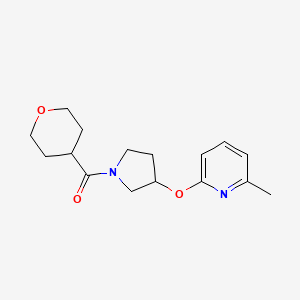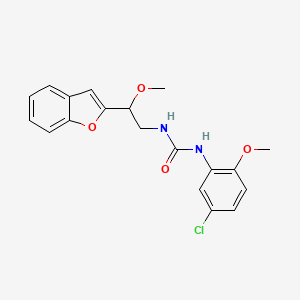![molecular formula C15H19F3N2O B2805974 3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 478077-93-9](/img/structure/B2805974.png)
3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide” is a complex organic molecule. Unfortunately, the exact description of this compound was not found in the retrieved data .
Molecular Structure Analysis
The molecular structure of this compound could not be determined from the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide” could not be determined from the retrieved data .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated five-membered ring structure with nitrogen heterocycle, is extensively used in medicinal chemistry for designing compounds for disease treatment. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation". This review highlights bioactive molecules featuring the pyrrolidine ring, including various derivatives, and discusses their target selectivity, structural activity relationships (SAR), and synthesis strategies. It emphasizes the importance of stereoisomers and spatial orientation of substituents in achieving different biological profiles for drug candidates (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, which can contain heteroatoms like nitrogen, play a crucial role in organic chemistry due to their extensive use in creating optical sensors and their biological applications. This review covers various pyrimidine-based optical sensors developed from 2005 to 2020, highlighting their significance in sensing applications and medicinal utility. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of nitrogen heterocycles in scientific research (Jindal & Kaur, 2021).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts have shown significant potential in synthesizing medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, due to their broad synthetic applications and bioavailability. This review article discusses the synthetic pathways for developing substituted pyranopyrimidine derivatives using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. It underscores the importance of these catalysts in the development of new compounds with potential therapeutic applications, highlighting the role of pyrrolidine and related nitrogen heterocycles in drug development (Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-2-3-9-20)10-14(21)19-13-6-4-12(5-7-13)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUICPJXVTDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)

![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)
![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)
amine](/img/structure/B2805900.png)



![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)